molecular formula C10H6N2O7S B15346205 2,3-Dinitronaphthalene-1-sulfonic acid CAS No. 71873-00-2

2,3-Dinitronaphthalene-1-sulfonic acid

Cat. No.: B15346205
CAS No.: 71873-00-2
M. Wt: 298.23 g/mol
InChI Key: NMMHJWYKFNBEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dinitronaphthalene-1-sulfonic acid is an organic compound with the molecular formula C₁₀H₆N₂O₈S. It is a derivative of naphthalene, featuring two nitro groups (-NO₂) and a sulfonic acid group (-SO₃H) attached to the naphthalene ring structure. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dinitronaphthalene-1-sulfonic acid typically involves the nitration of naphthalene-1-sulfonic acid. The process requires careful control of reaction conditions, including temperature and the concentration of nitration agents. The reaction is usually carried out in an acidic medium to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration reactors. These reactors are designed to handle high temperatures and pressures, ensuring the efficient conversion of naphthalene-1-sulfonic acid to the dinitro derivative. The process also includes purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dinitronaphthalene-1-sulfonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.

  • Reduction: Reducing agents like iron (Fe) or hydrogen (H₂) in the presence of a catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be performed using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Production of amines or other reduced derivatives.

  • Substitution: Introduction of different functional groups, leading to a variety of substituted naphthalene derivatives.

Scientific Research Applications

2,3-Dinitronaphthalene-1-sulfonic acid is utilized in various scientific research applications, including:

  • Chemistry: It serves as a precursor for the synthesis of other naphthalene derivatives and is used in the study of reaction mechanisms.

  • Biology: The compound is employed in biological assays to investigate cellular processes and enzyme activities.

  • Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-dinitronaphthalene-1-sulfonic acid exerts its effects depends on the specific application. In biological assays, the compound may interact with cellular targets, such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but often include oxidative stress pathways and signal transduction mechanisms.

Comparison with Similar Compounds

  • 1-Nitronaphthalene

  • 2,3-Dihydroxynaphthalene-1-sulfonic acid

  • 2,4-Dinitronaphthalene-1-sulfonic acid

Properties

CAS No.

71873-00-2

Molecular Formula

C10H6N2O7S

Molecular Weight

298.23 g/mol

IUPAC Name

2,3-dinitronaphthalene-1-sulfonic acid

InChI

InChI=1S/C10H6N2O7S/c13-11(14)8-5-6-3-1-2-4-7(6)10(20(17,18)19)9(8)12(15)16/h1-5H,(H,17,18,19)

InChI Key

NMMHJWYKFNBEFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.